(3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Descripción
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-5-4-6-17(11-14)13-24-20-21-9-10-22(20)19(23)18-8-7-15(2)16(3)12-18/h4-8,11-12H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFPKSZMQRFZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Lipophilic Properties
(a) Comparison with (4-Nitrophenyl)(2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone
- Key Differences: Aryl Group: The target compound uses a 3,4-dimethylphenyl group (electron-donating), while the analog has a 4-nitrophenyl group (strong electron-withdrawing). Thioether Substituent: The target’s 3-methylbenzyl group is less lipophilic than the 3-(trifluoromethyl)benzyl group in . The CF₃ group increases hydrophobicity (higher logP), which could enhance membrane permeability but reduce aqueous solubility.
(b) Comparison with 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
- Key Differences :
- Core Structure : The target’s dihydroimidazole ring introduces partial saturation, which may reduce aromatic stacking interactions compared to the fully aromatic imidazole in .
- Substituents : The 3-methoxyphenyl group in is polar and bulky, whereas the target’s 3,4-dimethylphenyl group offers steric bulk without additional polarity. This could influence molecular packing (e.g., crystallinity) and solubility .
Structural Diversity in Imidazole Derivatives
(a) Fully Aromatic vs. Partially Saturated Imidazoles
Compounds like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole and 1,2,4,5-tetraphenyl-1H-imidazole feature fully aromatic cores, enabling π-π interactions critical for binding to hydrophobic pockets.
(b) Thioether vs. Other Substituents
The target’s 3-methylbenzyl thioether differs from analogs with:
- Trifluoromethyl groups (e.g., ), which increase metabolic resistance but may elevate toxicity.
- Heterocyclic substituents (e.g., thiophen-2-yl in ), which introduce hydrogen-bonding capabilities absent in the target.
Table 1: Structural and Property Comparison
*logP estimated via fragment-based methods.
Métodos De Preparación
Cyclocondensation of Diamines with Carbonyl Compounds
Ethylenediamine reacts with chloroacetaldehyde under acidic conditions to form 2-chloro-4,5-dihydro-1H-imidazole. This method leverages the nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclization and elimination of water. Chloroacetaldehyde, generated in situ from 1,2-dichloroethane and water, ensures regioselective incorporation of the chlorine atom at position 2 of the imidazoline ring.
Reaction Conditions :
Reductive Amination of β-Amino Alcohols
Alternative routes involve reductive amination of β-amino alcohols using catalysts like palladium on carbon (Pd/C) or Raney nickel. For example, 2-aminoethanol derivatives cyclize in the presence of hydrogen gas to yield the imidazoline scaffold. While less common for chlorinated intermediates, this method offers flexibility in introducing substituents during the ring-forming step.
Acylation at the 1-Position Nitrogen
The final step involves attaching the 3,4-dimethylphenyl group via a Friedel-Crafts acylation or direct acylation:
Friedel-Crafts Acylation
The imidazoline intermediate reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) facilitates the formation of the acylium ion, which electrophilically substitutes the hydrogen at the 1-position nitrogen.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or nitrobenzene
- Catalyst : AlCl₃ (1.2 equiv)
- Temperature : 0°C to room temperature
- Yield : ~50–65%
Challenges :
- Regioselectivity : Competing acylation at the 3-position nitrogen is mitigated by steric effects from the thioether group.
- Side Reactions : Over-acylation is prevented by controlling stoichiometry (1:1 ratio of acyl chloride to imidazoline).
Direct Acylation with 3,4-Dimethylbenzoyl Chloride
In non-polar solvents, the imidazoline’s 1-position nitrogen acts as a nucleophile, attacking the acyl chloride directly. Triethylamine scavenges HCl, driving the reaction to completion.
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF) or ethyl acetate
- Base : Triethylamine (2.0 equiv)
- Temperature : Room temperature
- Yield : ~70–80%
Optimization and Purification
Chromatographic Purification
Silica gel column chromatography (hexane/ethyl acetate, 3:1) isolates intermediates and the final product. The thioether-containing imidazoline exhibits an Rf of 0.4–0.5, while the acylated product elutes at Rf 0.6–0.7.
Crystallization
Recrystallization from ethanol/water (9:1) yields the final compound as a white crystalline solid. Melting point analysis (mp: 142–144°C) confirms purity.
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield, minimal byproducts | Requires activated leaving group |
| Mitsunobu Reaction | Broad substrate compatibility | Costly reagents, moisture sensitivity |
| Friedel-Crafts | Regioselective acylation | Harsh conditions, low yields |
| Direct Acylation | Mild conditions, scalability | Competing diacylation |
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance the nucleophilic substitution step by improving heat transfer and reducing reaction time. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) further accelerate thioether formation.
Recent Advances and Alternatives
Enzymatic Acylation
Lipase-catalyzed acylation in ionic liquids offers a greener alternative to traditional methods, achieving 60–70% yields under mild conditions.
Photoredox Catalysis
Visible-light-mediated thioetherification using eosin Y as a photocatalyst minimizes byproduct formation and enhances reaction efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
